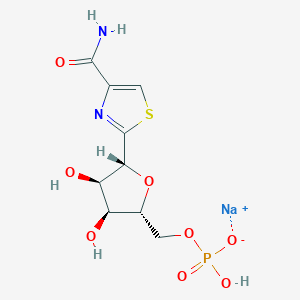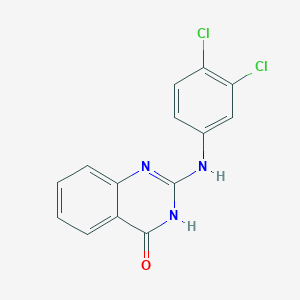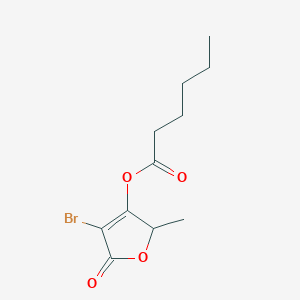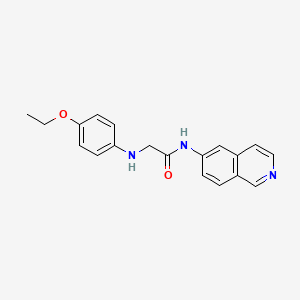![molecular formula C17H13N5O2 B12910889 3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole CAS No. 63330-31-4](/img/structure/B12910889.png)
3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole is a heterocyclic compound that features a unique structure combining an imidazole and pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts to facilitate the cyclization process. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can form additional ring structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogenating agents, nitrating agents.
Cyclization: Acidic or basic catalysts, heat.
Major Products
Reduction: 3-Methyl-1-(4-aminophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Polycyclic compounds with enhanced stability and potential biological activity.
Applications De Recherche Scientifique
3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound’s unique structure makes it suitable for use in the design of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The imidazole and pyrazole rings can coordinate with metal ions, influencing enzymatic activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-4-nitropyrazole: Similar structure but lacks the imidazole ring.
4-Nitrophenyl-1H-imidazole: Contains the imidazole ring but lacks the pyrazole moiety.
3-Methyl-1-phenyl-1H-pyrazole-5-carbaldehyde: Precursor in the synthesis of the target compound.
Uniqueness
3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole is unique due to its combined imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
63330-31-4 |
|---|---|
Formule moléculaire |
C17H13N5O2 |
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
3-methyl-1-(4-nitrophenyl)-5-phenyl-4H-imidazo[4,5-c]pyrazole |
InChI |
InChI=1S/C17H13N5O2/c1-11-15-17(19-16(18-15)12-5-3-2-4-6-12)21(20-11)13-7-9-14(10-8-13)22(23)24/h2-10H,1H3,(H,18,19) |
Clé InChI |
FZRUJJRAHSEFJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)



![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)





![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)


